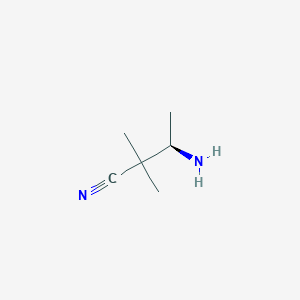![molecular formula C18H11NO6S2 B2499487 Acide 4-[(5Z)-5-[(4-carboxyphényl)méthylidène]-4-oxo-2-sulfanylidène-1,3-thiazolidin-3-yl]-2-hydroxybenzoïque CAS No. 853903-81-8](/img/structure/B2499487.png)
Acide 4-[(5Z)-5-[(4-carboxyphényl)méthylidène]-4-oxo-2-sulfanylidène-1,3-thiazolidin-3-yl]-2-hydroxybenzoïque
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-[(5Z)-5-[(4-carboxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid is a synthetic chemical entity with intriguing properties It features a complex structure comprising a carboxyphenyl group, a thiazolidinone ring, and a hydroxybenzoic acid moiety
Applications De Recherche Scientifique
Chemistry
In synthetic organic chemistry, 4-[(5Z)-5-[(4-carboxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid serves as a versatile intermediate for the development of novel compounds with potential pharmaceutical or material science applications.
Biology
Biological studies focus on its role as an enzyme inhibitor or receptor modulator due to its unique structural features. It has shown promise in assays targeting specific proteins involved in metabolic pathways or disease states.
Medicine
In medicinal chemistry, this compound is being explored for its potential therapeutic effects. Preliminary studies suggest it could act as an anti-inflammatory or anticancer agent, attributed to its ability to interact with key molecular targets.
Industry
The compound's stability and reactivity make it suitable for industrial applications, such as in the synthesis of high-performance polymers or as a catalyst in chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5Z)-5-[(4-carboxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid typically involves multi-step organic reactions. One approach begins with the condensation of 4-carboxybenzaldehyde with a thiazolidine-2-thione derivative under mild acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, followed by cyclization and oxidation to yield the final product.
Industrial Production Methods
Industrial-scale production of this compound necessitates optimization of reaction parameters such as temperature, pH, solvent selection, and catalyst usage. Large-scale reactors and continuous flow processes are often employed to enhance yield and purity. Efficient purification techniques like recrystallization and chromatography are critical to obtain high-quality material.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, to form sulfoxide or sulfone derivatives.
Reduction: : Reduction reactions can target the carbonyl groups, leading to alcohol derivatives.
Common Reagents and Conditions
Oxidation: : Typical reagents include hydrogen peroxide or m-chloroperbenzoic acid under acidic conditions.
Reduction: : Common reducing agents are sodium borohydride or lithium aluminum hydride in aprotic solvents.
Substitution: : Electrophilic substitution can be facilitated by reagents like bromine or nitrating mixtures under controlled temperature conditions.
Major Products Formed
Oxidation leads to sulfoxide/sulfone derivatives, reduction yields alcohols, and substitution can introduce halogens, nitro groups, or other electrophilic species into the aromatic ring.
Mécanisme D'action
The mechanism by which 4-[(5Z)-5-[(4-carboxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid exerts its effects involves binding to specific molecular targets such as enzymes or receptors. Its structure allows for interactions with active sites or binding pockets, thereby modulating biological activity. Pathways influenced include those related to oxidative stress, inflammatory responses, and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(5Z)-5-[(4-carbomethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid
4-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid
Uniqueness
What sets 4-[(5Z)-5-[(4-carboxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid apart is its distinct combination of functional groups. The presence of the carboxyphenyl and hydroxybenzoic acid moieties confers specific reactivity and binding properties that are not observed in closely related compounds.
If you’ve got any feedback, pass it on, and I can relay it to my developers. Happy to help with anything else too!
Propriétés
IUPAC Name |
4-[(5Z)-5-[(4-carboxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO6S2/c20-13-8-11(5-6-12(13)17(24)25)19-15(21)14(27-18(19)26)7-9-1-3-10(4-2-9)16(22)23/h1-8,20H,(H,22,23)(H,24,25)/b14-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRIRGMHDHGLVFP-AUWJEWJLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)C3=CC(=C(C=C3)C(=O)O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)C3=CC(=C(C=C3)C(=O)O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Amino-2-[3-(3,5-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2499404.png)


![5-[(5-bromothiophen-2-yl)sulfonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B2499410.png)

![1-(2-bromobenzoyl)-4-{[(4-fluorophenyl)methoxy]methyl}piperidine](/img/structure/B2499414.png)

![3-bromo-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2499416.png)
![2-{3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B2499418.png)
![1-[3,5-dimethyl-4-(phenylsulfanyl)-1H-pyrazol-1-yl]-2-(2,4-dimethylphenoxy)ethan-1-one](/img/structure/B2499420.png)

![2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]-N-phenylacetamide](/img/structure/B2499424.png)
![N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-4-methylbenzene-1-sulfonamide](/img/structure/B2499425.png)
![(2Z)-2-{[(3-ethylpent-1-yn-3-yl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2499426.png)
